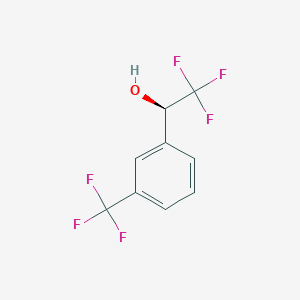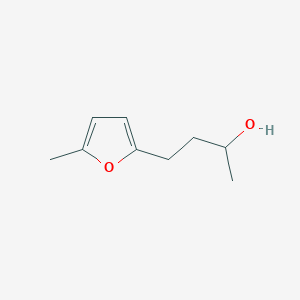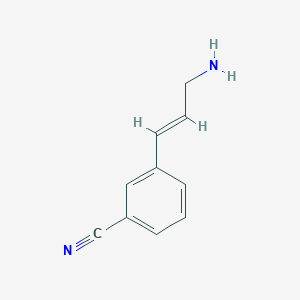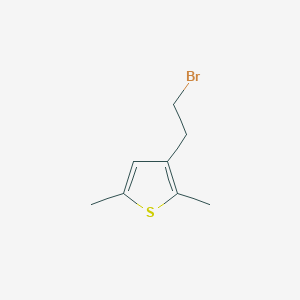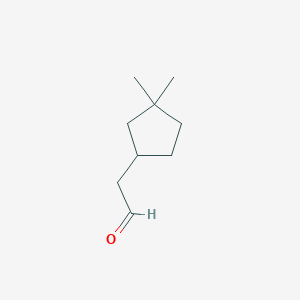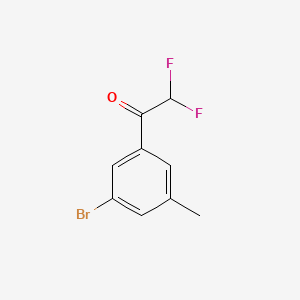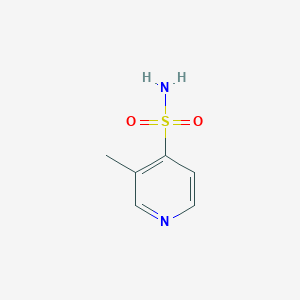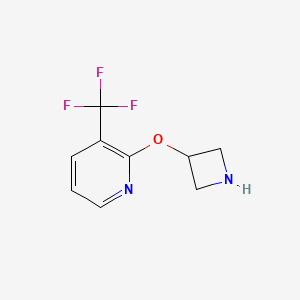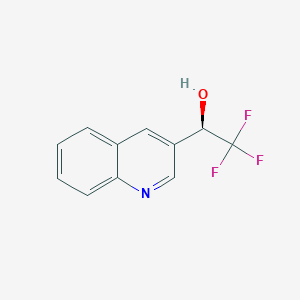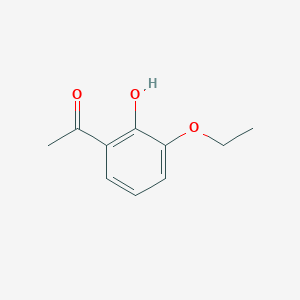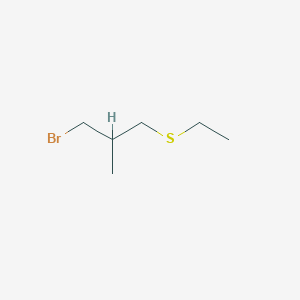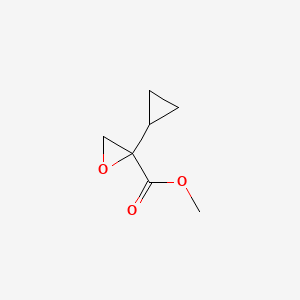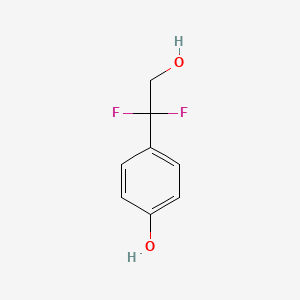
4-(1,1-Difluoro-2-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Difluoro-2-hydroxyethyl)phenol is a fluorinated organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.1 g/mol This compound is characterized by the presence of a phenol group substituted with a 1,1-difluoro-2-hydroxyethyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoro-2-hydroxyethyl)phenol can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as a styrene derivative, using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex . This reaction typically proceeds under mild conditions and yields the desired difluorinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications.
化学反応の分析
Types of Reactions
4-(1,1-Difluoro-2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxyethyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-(1,1-Difluoro-2-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 4-(1,1-Difluoro-2-hydroxyethyl)phenol is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenol ring can participate in π-π interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl): A phenol derivative with a different substituent at the para position.
2,4-Difluorophenol: A difluorinated phenol with fluorine atoms at different positions on the aromatic ring.
4-Fluoro-2-[(1S)-1-hydroxyethyl]phenol: A similar compound with a single fluorine atom and a hydroxyethyl group.
Uniqueness
4-(1,1-Difluoro-2-hydroxyethyl)phenol is unique due to the specific positioning of the difluoro and hydroxyethyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C8H8F2O2 |
|---|---|
分子量 |
174.14 g/mol |
IUPAC名 |
4-(1,1-difluoro-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c9-8(10,5-11)6-1-3-7(12)4-2-6/h1-4,11-12H,5H2 |
InChIキー |
VDTBCKDQUKMYCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CO)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


